2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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Description
“2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is a chemical compound with the linear formula C16H13N3OS . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is represented by the linear formula C16H13N3OS . The molecular weight of this compound is 295.366 .Scientific Research Applications
Biological Evaluation
Thiazoles, which include “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone”, have been studied for their biological activities. They have shown antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some compounds similar to “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” have been synthesized and screened for their in vitro antioxidant properties .
Anticancer Evaluation
Compounds containing the thiazole moiety, like “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone”, have been used in cancer treatment drugs . The MTT test, which measures the activity of mitochondrial enzymes, has been used to quantify living cells in the evaluation of these compounds’ anticancer properties .
Pharmaceutical Applications
Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Therefore, “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” could potentially be used in the development of new pharmaceuticals.
Industrial Applications
Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Therefore, “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” could potentially be used in these areas.
Research and Development
Sigma-Aldrich provides “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could be used in various research and development applications.
properties
IUPAC Name |
2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBAKPXJFRAPH-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone |
Q & A
Q1: The research highlights the presence of intramolecular hydrogen bonds in 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. How might these bonds influence the molecule's stability and potential biological activity?
A1: Intramolecular hydrogen bonds can significantly impact a molecule's stability by locking it into a specific conformation. [, ] This rigidity can influence its interactions with biological targets. For example, a more rigid structure might lead to higher binding affinity with a specific protein. Conversely, intramolecular hydrogen bonds could also hinder flexibility, potentially reducing a molecule's ability to adapt to a target's binding site. Further research, including computational modeling and biological assays, would be needed to elucidate the precise impact of these bonds on the molecule's stability and biological activity.
Q2: The study describes the crystal packing of 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, mentioning centrosymmetric dimers formed via intermolecular N—H⋯N hydrogen bonds. [] How might this packing behavior be relevant for the compound's formulation and potential applications?
A2: The crystal packing of a compound can significantly affect its physical properties, such as solubility and dissolution rate, which are crucial for formulation development. [] The presence of intermolecular hydrogen bonds, as observed in this case, often leads to a more tightly packed crystal lattice, potentially resulting in lower solubility. This information could be valuable for pharmaceutical scientists exploring different formulation strategies, such as using different polymorphs or co-crystals, to enhance the compound's solubility and bioavailability.
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